
Minimizing sequencing artifacts in EGFR exon
21 analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B12421173 Get Quote

Technical Support Center: Analysis of EGFR
Exon 21
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals minimize

sequencing artifacts when analyzing exon 21 of the Epidermal Growth Factor Receptor (EGFR)

gene.

Frequently Asked Questions (FAQs)
Q1: What are the most common types of sequencing artifacts encountered in EGFR exon 21

analysis, and what causes them?

A1: The most prevalent sequencing artifacts are C>T/G>A transitions. These are primarily

caused by the chemical modification of DNA during formalin fixation of tissue samples, a

process that leads to the deamination of cytosine to uracil.[1][2] During PCR amplification,

uracil is read as thymine, resulting in a C>T substitution in the final sequence. If the opposite

strand is sequenced, this appears as a G>A transition.[2] Other less common artifacts can arise

from DNA oxidation during sample preparation (leading to C>A/G>T changes) and errors

introduced by DNA polymerase during PCR.[1]

Q2: How does the choice of DNA extraction method impact the presence of artifacts?
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A2: The DNA extraction method is critical for obtaining high-quality DNA, especially from

formalin-fixed, paraffin-embedded (FFPE) tissues.[3] Some commercial kits are specifically

designed to handle the challenges of FFPE samples, such as DNA fragmentation and cross-

linking.[4] Certain kits include an enzymatic step to remove uracil residues resulting from

cytosine deamination, which can significantly reduce C>T/G>A artifacts.[5] The efficiency of

different kits in terms of DNA yield and quality can vary, so choosing a method optimized for

FFPE tissue is crucial.[3][6]

Q3: Which sequencing technology is more susceptible to artifacts: Sanger sequencing or Next-

Generation Sequencing (NGS)?

A3: Both Sanger sequencing and NGS can be affected by artifacts, but the way these artifacts

are detected and interpreted differs. Sanger sequencing may fail or produce ambiguous results

in the presence of significant DNA degradation or low-level mutations. NGS, with its higher

sensitivity, can detect low-frequency variants that might be missed by Sanger sequencing.[7]

However, this high sensitivity also means that low-level artifacts can be readily detected and

may be mistaken for true mutations if not properly addressed through bioinformatics analysis.

[8]

Q4: What is the minimum tumor cell percentage recommended for reliable EGFR exon 21

mutation detection?

A4: The required tumor cell percentage depends on the sensitivity of the detection method. For

Sanger sequencing, a tumor cell proportion of at least 40% is often needed to reliably detect

mutations.[7] More sensitive methods like NGS can detect mutations in samples with as low as

5% neoplastic cells.[7] It is crucial to have a pathologist assess the tumor cell content to ensure

it is adequate for the chosen sequencing method.[9]

Troubleshooting Guide
Issue 1: High background noise or messy electropherogram in Sanger sequencing.

Question: My Sanger sequencing trace for EGFR exon 21 has high background noise,

making it difficult to call the bases accurately. What could be the cause?

Answer: High background noise in a Sanger sequencing electropherogram can be due to

several factors:
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Poor quality of starting DNA: Degraded DNA from FFPE samples can lead to inefficient

PCR amplification and a noisy sequence. Ensure you are using a DNA extraction method

optimized for FFPE tissues.[10]

Suboptimal PCR conditions: Incorrect annealing temperature, primer concentration, or

magnesium chloride (MgCl2) concentration can result in non-specific amplification.[11] It is

advisable to optimize your PCR conditions.

Contaminants in the DNA sample: Residual salts, ethanol, or other contaminants from the

DNA extraction process can inhibit the sequencing reaction. Ensure your DNA is properly

purified.

Primer issues: Poorly designed primers or primers that form dimers can lead to a messy

sequence.[12] Verify your primer design using oligo analysis software.[12]

Issue 2: Suspected low-frequency C>T/G>A artifacts in NGS data.

Question: I am seeing several low-frequency C>T/G>A variants in my NGS data for EGFR

exon 21 from FFPE samples. How can I determine if these are true mutations or artifacts?

Answer: Differentiating true low-frequency mutations from artifacts is a common challenge

with FFPE samples. Here are some steps to take:

Use a DNA repair enzyme: Treat your DNA with Uracil-DNA Glycosylase (UDG) before

PCR. UDG removes uracil bases from DNA, preventing the C>T artifact.[13]

Bioinformatics filtering: Employ a bioinformatics pipeline that can filter out common

sequencing artifacts. Look for variants that show a bias in read direction or are located in

regions prone to errors.[14] Some tools are specifically designed to identify and remove

artifacts from FFPE data.

Orthogonal validation: Use a different, highly sensitive method to confirm the presence of

the variant, such as digital PCR (dPCR) or a targeted allele-specific PCR assay.[13]

Review quality scores: True variants generally have higher quality scores than artifacts in

the sequencing data.[15]
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Issue 3: PCR amplification of EGFR exon 21 fails or yields very little product.

Question: I am having trouble amplifying EGFR exon 21 from my FFPE-derived DNA. What

can I do to improve my PCR yield?

Answer: PCR failure with FFPE DNA is often due to low DNA quantity and quality. Consider

the following:

Optimize DNA input: While it may be tempting to use a large volume of DNA extract, this

can also introduce more PCR inhibitors. Quantify your DNA and use the recommended

amount for your high-fidelity polymerase.

Use a high-fidelity DNA polymerase: These enzymes are more robust and can better

handle damaged DNA templates.[7]

Design primers for smaller amplicons: Shorter PCR products are more likely to be

successfully amplified from fragmented DNA.

Consider a nested PCR approach: This involves a second round of PCR using a new set

of primers internal to the first amplicon, which can increase specificity and yield.[16]

Optimize PCR cycling conditions: Increase the initial denaturation time to help separate

the DNA strands, and use an appropriate annealing temperature for your primers.[11]

Quantitative Data on Sequencing Artifacts
The following table summarizes the prevalence of different nucleotide changes, highlighting the

common artifacts found in FFPE samples.
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Nucleotide Change
Prevalence in FFPE
Samples (1-10% Allele
Frequency)

Common Cause

C>T/G>A

Highest prevalence, can be

over 7-fold higher than in

fresh-frozen DNA[1]

Cytosine deamination due to

formalin fixation[1][2]

C>A/G>T
Increased prevalence

compared to fresh-frozen DNA
Base oxidation[1]

T>A/A>T
Present, but generally at a

lower frequency than C>T/G>A

Various DNA damage

mechanisms

T>C/A>G
Present, but generally at a

lower frequency than C>T/G>A

Various DNA damage

mechanisms

Experimental Protocols
Protocol 1: DNA Extraction from FFPE Tissue with
Artifact Removal
This protocol is a general guideline and should be adapted based on the specific commercial

kit used. This example incorporates an optional Uracil-DNA Glycosylase (UDG) step for artifact

reduction.

Deparaffinization:

Place 1-2 sections (10 µm thick) of the FFPE block into a microcentrifuge tube.

Add 1 ml of xylene and vortex vigorously. Centrifuge at high speed for 5 minutes and

discard the supernatant.

Repeat the xylene wash.

Wash the pellet twice with 1 ml of 100% ethanol, vortexing and centrifuging as before.

Dry the pellet completely at 37°C.[10]
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Lysis:

Resuspend the dried tissue pellet in the lysis buffer provided in your extraction kit,

containing proteinase K.

Incubate at 56°C overnight or according to the kit's instructions to digest the tissue.

Cross-link Reversal:

Incubate the lysate at 90°C for 1 hour to reverse formalin cross-linking.[10]

Artifact Removal (Optional):

Cool the sample to 37°C.

Add Uracil-DNA Glycosylase (UDG) according to the manufacturer's recommendations

and incubate at 37°C for 30-60 minutes. This step will remove uracil residues from the

DNA.

DNA Purification:

Proceed with DNA binding to a silica column, washing, and elution as per the instructions

of your chosen FFPE DNA extraction kit.[4]

Quantification and Quality Control:

Quantify the extracted DNA using a fluorometric method (e.g., Qubit) for higher accuracy

with FFPE samples.

Assess DNA quality by checking the A260/A280 ratio with a spectrophotometer (a ratio of

~1.8 is considered pure).[3]

Protocol 2: High-Fidelity PCR for EGFR Exon 21
This protocol uses a high-fidelity DNA polymerase to minimize errors during amplification.

Reaction Setup:

On ice, prepare a master mix containing the following components for each 50 µl reaction:
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10 µl of 5X High-Fidelity PCR Buffer

1 µl of 10 mM dNTPs

2.5 µl of Forward Primer (10 µM)

2.5 µl of Reverse Primer (10 µM)

1 µl of High-Fidelity DNA Polymerase

Nuclease-free water to a final volume of 48 µl

Add DNA Template:

Add 2 µl of your extracted DNA (10-50 ng) to each reaction tube containing the master

mix.

Thermocycling Conditions:

Initial Denaturation: 98°C for 30 seconds

35 Cycles:

Denaturation: 98°C for 10 seconds

Annealing: 60°C for 30 seconds (adjust based on primer Tm)

Extension: 72°C for 30 seconds

Final Extension: 72°C for 2 minutes

Hold: 4°C

Verification:

Run 5 µl of the PCR product on a 1.5% agarose gel to verify the amplification of a band of

the expected size.

Protocol 3: Basic NGS Library Preparation Workflow
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This is a generalized workflow for creating a sequencing library from PCR amplicons.

DNA Fragmentation (if starting with genomic DNA):

Fragment the DNA to the desired size using enzymatic or mechanical (sonication)

methods.[17]

End Repair and A-tailing:

Repair the ends of the DNA fragments to make them blunt and add a single 'A' nucleotide

to the 3' ends. This prepares the fragments for adapter ligation.[18]

Adapter Ligation:

Ligate sequencing adapters to both ends of the DNA fragments. These adapters contain

sequences for binding to the sequencer's flow cell and for indexing (barcoding) different

samples.[18]

Library Amplification:

Perform a few cycles of PCR to enrich for the DNA fragments that have adapters ligated

on both ends. Use a high-fidelity polymerase to minimize the introduction of errors.[17]

Library Purification and Size Selection:

Clean up the amplified library to remove adapter dimers and other small fragments. This is

often done using magnetic beads.

Library Quantification and Quality Control:

Quantify the final library using a fluorometric method and assess the size distribution using

an automated electrophoresis system (e.g., Bioanalyzer).

Visualizations
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Caption: Workflow for minimizing artifacts in EGFR exon 21 analysis.
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Caption: Sources of sequencing artifacts in FFPE samples.
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Caption: Simplified EGFR signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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